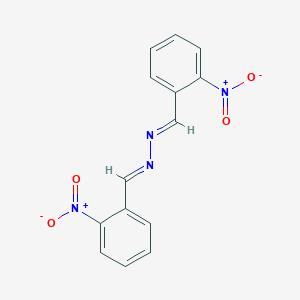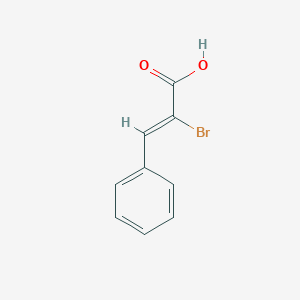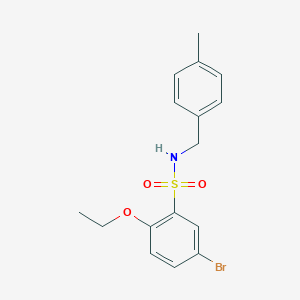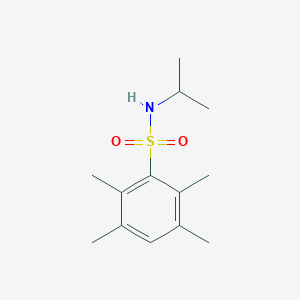
Hydrazine, 1,2-bis(o-nitrobenzylidene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrazine, 1,2-bis(o-nitrobenzylidene)-, also known as ONBDH, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a yellow crystalline powder that is soluble in organic solvents such as ethanol and chloroform.
Mécanisme D'action
The mechanism of action of Hydrazine, 1,2-bis(o-nitrobenzylidene)- is not fully understood. It is believed to act by inducing apoptosis in tumor cells. It has also been shown to inhibit the growth of bacteria and viruses. Hydrazine, 1,2-bis(o-nitrobenzylidene)- has been shown to bind to metal ions and can be used as a sensor for the detection of metal ions.
Biochemical and Physiological Effects:
Hydrazine, 1,2-bis(o-nitrobenzylidene)- has been shown to have biochemical and physiological effects. It has been shown to inhibit the growth of tumor cells and has potential as a chemotherapeutic agent. It has also been shown to have antibacterial and antiviral activities. Hydrazine, 1,2-bis(o-nitrobenzylidene)- has been shown to bind to metal ions and can be used as a sensor for the detection of metal ions.
Avantages Et Limitations Des Expériences En Laboratoire
Hydrazine, 1,2-bis(o-nitrobenzylidene)- has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. It has been shown to have unique properties that make it useful in a variety of scientific research applications. However, Hydrazine, 1,2-bis(o-nitrobenzylidene)- also has some limitations. It is toxic and should be handled with care. It is also relatively expensive compared to other chemicals used in scientific research.
Orientations Futures
There are several future directions for Hydrazine, 1,2-bis(o-nitrobenzylidene)- research. One direction is the development of new drugs based on Hydrazine, 1,2-bis(o-nitrobenzylidene)-. Hydrazine, 1,2-bis(o-nitrobenzylidene)- has been shown to have potential as a chemotherapeutic agent and further research could lead to the development of new cancer treatments. Another direction is the development of new sensors based on Hydrazine, 1,2-bis(o-nitrobenzylidene)-. Hydrazine, 1,2-bis(o-nitrobenzylidene)- has been shown to bind to metal ions and could be used in the development of new sensors for the detection of metal ions. Finally, further research is needed to fully understand the mechanism of action of Hydrazine, 1,2-bis(o-nitrobenzylidene)-.
Méthodes De Synthèse
Hydrazine, 1,2-bis(o-nitrobenzylidene)- can be synthesized by the reaction of hydrazine hydrate with o-nitrobenzaldehyde in the presence of a catalyst. The reaction is carried out under reflux conditions and the product is obtained in high yield after purification. The synthesis of Hydrazine, 1,2-bis(o-nitrobenzylidene)- is relatively simple and can be performed in most laboratories.
Applications De Recherche Scientifique
Hydrazine, 1,2-bis(o-nitrobenzylidene)- has been widely used in scientific research due to its unique properties. It has been shown to have antitumor, antibacterial, and antiviral activities. It has also been used as a fluorescent probe for the detection of metal ions. Hydrazine, 1,2-bis(o-nitrobenzylidene)- has been used in the development of new drugs and has potential applications in the field of nanotechnology.
Propriétés
Numéro CAS |
1929-19-7 |
|---|---|
Nom du produit |
Hydrazine, 1,2-bis(o-nitrobenzylidene)- |
Formule moléculaire |
C14H10N4O4 |
Poids moléculaire |
298.25 g/mol |
Nom IUPAC |
(E)-1-(2-nitrophenyl)-N-[(E)-(2-nitrophenyl)methylideneamino]methanimine |
InChI |
InChI=1S/C14H10N4O4/c19-17(20)13-7-3-1-5-11(13)9-15-16-10-12-6-2-4-8-14(12)18(21)22/h1-10H/b15-9+,16-10+ |
Clé InChI |
SOKNZSTUZCMZHO-KAVGSWPWSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)/C=N/N=C/C2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-] |
SMILES |
C1=CC=C(C(=C1)C=NN=CC2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
C1=CC=C(C(=C1)C=NN=CC2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-] |
Synonymes |
1,2-Bis(2-nitrobenzylidene)hydrazine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-(2-Chlorophenyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B238956.png)






![2-methoxy-3,4,5-tris(3-methylbut-2-enyl)-6-[(6E)-2,7,11-trimethyl-5,6,8-tris(3-methylbut-2-enyl)dodeca-2,6,10-trien-5-yl]phenol](/img/structure/B238994.png)


![1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzene](/img/structure/B239001.png)
